Indium(3+)

Perovskite photovoltaics Doping Defect passivation

Indium(3+) (In³⁺) is the trivalent cationic form of indium, a Group 13 post-transition metal. As a cationic species, In³⁺ exhibits a 4d¹⁰ electron configuration and an ionic radius of 0.081 nm in six-fold coordination.

Molecular Formula In+3
Molecular Weight 114.82 g/mol
CAS No. 22537-49-1
Cat. No. B1221010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(3+)
CAS22537-49-1
Molecular FormulaIn+3
Molecular Weight114.82 g/mol
Structural Identifiers
SMILES[In+3]
InChIInChI=1S/In/q+3
InChIKeyRJMMFJHMVBOLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(3+) CAS 22537-49-1: Procurement and Selection Guide for Trivalent Indium Ion Sources


Indium(3+) (In³⁺) is the trivalent cationic form of indium, a Group 13 post-transition metal. As a cationic species, In³⁺ exhibits a 4d¹⁰ electron configuration and an ionic radius of 0.081 nm in six-fold coordination. Its Lewis acidity and coordination chemistry underpin its utility in semiconductor precursor synthesis, catalysis, and optoelectronic materials. In contrast to its lighter congeners aluminum(3+) and gallium(3+), the relatively soft Lewis acidity and larger ionic radius of In³⁺ confer distinct reactivity profiles that directly influence material performance in device-level applications [1]. The ion is commercially supplied primarily as halide salts (e.g., InCl₃, InI₃) or nitrate hydrates, with purity grades ranging from 99.99% (4N) to 99.999% (5N) required for electronic applications .

Why Group 13 Cation Substitution Is Not Interchangeable for Indium(3+) Applications


The trivalent cations of Group 13—Al³⁺, Ga³⁺, and In³⁺—exhibit systematic variations in ionic radius (Al³⁺: 0.053 nm; Ga³⁺: 0.062 nm; In³⁺: 0.081 nm), Lewis acidity (In³⁺ is less Lewis acidic than Al³⁺ and Ga³⁺ as determined by the Gutmann-Beckett method), and Pearson hard-soft acid-base (HSAB) character (In³⁺ is a softer acid) [1][2]. These fundamental differences manifest in application-critical outcomes: substitution alters optoelectronic band structure, catalytic selectivity, and material stability. In photovoltaic devices, replacing In³⁺ with Sn⁴⁺ or Ga³⁺ yields divergent power conversion efficiencies and defect profiles [3]. In quantum dot synthesis, cation exchange between In³⁺ and Ga³⁺ or Al³⁺ directly modulates photoluminescence quantum yield and emission wavelength [4][5]. Consequently, direct substitution of one Group 13 cation for another without experimental validation will compromise device performance and material properties. The quantitative evidence below establishes the precise magnitude of these differentiation effects.

Quantitative Differentiation Evidence for Indium(3+) Versus Group 13 Comparators


Power Conversion Efficiency Enhancement: Indium(3+) Doping in Perovskite Solar Cells

Indium(3+) ion doping (1.5% In³⁺) in perovskite absorber layers increased power conversion efficiency (PCE) from 20.3% (undoped baseline) to 22.4%, accompanied by photoluminescence lifetime extension from 24 ns to 736 ns. This demonstrates In³⁺-specific defect passivation at buried interfaces that lighter Ga³⁺ or Al³⁺ dopants do not equivalently provide due to ionic radius and Lewis acidity differences [1][2].

Perovskite photovoltaics Doping Defect passivation

Photoluminescence Quantum Yield Trade-Off: In³⁺ vs. Al³⁺ in Double Perovskite Quantum Dots

In double perovskite quantum dots (DPQDs), the photoluminescence quantum yield (PLQY) of Cs₂AgInCl₆ (In³⁺-containing) is only 1.5%, whereas replacement of In³⁺ with the smaller Al³⁺ ion (r = 0.053 nm vs. r = 0.081 nm) increases PLQY to 7.4%, and further to 8.5% upon Ag⁺ replacement with Na⁺. This quantifies the direct impact of ionic radius on radiative recombination efficiency and defines the scenarios where In³⁺ should be intentionally avoided in favor of Al³⁺ [1].

Quantum dots Photoluminescence Lead-free perovskites

Lewis Acidity Ranking: In(III) vs. Al(III) vs. Ga(III) Halides via Gutmann-Beckett Method

A Lewis acidity study using triethylphosphine oxide (the Gutmann-Beckett method) was performed on a series of aluminum, gallium, and indium halide complexes. The study quantitatively established that indium halide complexes are less Lewis acidic than their aluminum and gallium analogues. This reduced Lewis acidity of In³⁺ species enables selective activation of softer functional groups under milder conditions, reducing side reactions in sensitive organic transformations [1].

Lewis acid catalysis Coordination chemistry Group 13 halides

Polymerization Catalyst Stability: In(III) vs. Al(III) Precursors in Polar Media

In ring-opening polymerization (ROP) of cyclic esters (e.g., lactide), Ga(III) and In(III) precursors exhibit superior stability compared to organoaluminum species in polar reaction media. Despite their higher procurement cost relative to aluminum precursors, In(III) and Ga(III) offer key advantages: (i) biocompatible metal centers suitable for biomedical polymer synthesis, and (ii) enhanced precursor stability that prevents catalyst deactivation and improves polymerization control [1][2].

Ring-opening polymerization Catalyst stability Biodegradable polymers

Defect Engineering in Kesterite Solar Cells: In³⁺ Substitution for Sn⁴⁺

Partial substitution of Sn⁴⁺ with In³⁺ in Cu₂ZnSn(S,Se)₄ (CZTSSe) kesterite solar cells (x = In/(Sn+In) = 9%) increased power conversion efficiency from 4.41% (undoped baseline) to 7.19%—a relative improvement of 63%. The In³⁺ substitution generates In_Sn shallow-level defects that reduce Sn_Cu and Sn_Zn deep-level defects, thereby increasing open-circuit voltage (V_oc) by 62 mV [1].

Kesterite photovoltaics Cation substitution Defect passivation

Blue Quantum Dot Emission via In³⁺-to-Ga³⁺ Cation Exchange

In³⁺-to-Ga³⁺ cation exchange in pre-grown InP quantum dots enables the synthesis of blue-emissive ternary InGaP alloy quantum dots. As the amount of GaI₃ added for cation exchange increases, the photoluminescence (PL) peak blue-shifts from 475 nm to 465 nm while maintaining high PL quantum yield of 80-82%. The softer In³⁺ ion exhibits higher preference than Ga³⁺ for the soft iodide ion according to Pearson's HSAB principle, favoring the exchange reaction [1][2].

Quantum dots Cation exchange Blue emission

Recommended Application Scenarios for Indium(3+) Based on Quantitative Evidence


High-Efficiency Perovskite Solar Cell Fabrication Requiring Defect Passivation

Indium(3+) doping at 1.5% concentration in perovskite absorber layers delivers a verified 2.1% absolute power conversion efficiency gain over undoped baseline (22.4% vs. 20.3%) and extends carrier lifetime by over 30-fold (736 ns vs. 24 ns). This scenario applies to research groups and manufacturers developing high-performance perovskite photovoltaic modules where interface defect passivation is critical. The In³⁺ ion specifically accumulates at buried interfaces to align energy levels with electron transport layers—a mechanism not equivalently provided by Ga³⁺ or Al³⁺ dopants [1]. Inorganic CsPbI₃ perovskite systems also benefit from In³⁺ incorporation, achieving 17.09% PCE (vs. 14.36% baseline) with enhanced ambient stability retaining 77% efficiency after 860 hours [2].

Blue-Emissive Quantum Dot Synthesis for Display Technologies

The synthesis of cadmium-free blue quantum dots requires In³⁺-containing InP as the starting material for cation exchange with Ga³⁺. The softer In³⁺ ion's higher affinity for soft iodide ions (HSAB principle) enables efficient Ga³⁺ incorporation, yielding InGaP alloy quantum dots with tunable blue emission (465-475 nm) and high PLQY (80-82%) [3][4]. Direct synthesis of blue InP quantum dots is not viable due to intrinsic size limitations. This application scenario is essential for manufacturers of quantum dot displays and LED lighting seeking to eliminate toxic cadmium while maintaining color purity.

Defect Engineering in Earth-Abundant Kesterite Photovoltaics

Partial substitution of Sn⁴⁺ with In³⁺ (x = 9%) in Cu₂ZnSn(S,Se)₄ solar cells increases PCE by 63% relative (7.19% vs. 4.41%) and boosts V_oc by 62 mV. The In³⁺ ion generates In_Sn shallow defects that passivate performance-limiting Sn_Cu and Sn_Zn deep defects [5]. This doping strategy is specific to In³⁺ due to its valence and ionic radius compatibility with the Sn⁴⁺ site. Ga³⁺ and Al³⁺ are not direct substitutes for Sn⁴⁺ and would produce different defect compensation mechanisms. This scenario is relevant for researchers developing low-cost, non-toxic thin-film photovoltaics.

Biocompatible Polymer Synthesis via Ring-Opening Polymerization

For the synthesis of biomedical-grade polylactide and related biodegradable polyesters, In(III)-based initiators provide enhanced catalyst stability in polar media compared to organoaluminum species, which are prone to hydrolysis and deactivation. The biocompatible nature of In(III) metal centers minimizes toxicity concerns in the final polymer product, meeting regulatory requirements for implantable and drug-delivery applications [6][7]. Despite higher precursor cost, the improved polymerization control and reduced batch failure rates justify In(III) selection for high-value biomedical polymer manufacturing.

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